molecular formula C11H19BO3 B13707300 3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester

3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester

Katalognummer: B13707300
Molekulargewicht: 210.08 g/mol
InChI-Schlüssel: HHJSEQDSZMCBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32767765: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32767765 involves several synthetic routes, including the use of specific reagents and catalysts under controlled conditions. One common method involves the reaction of precursor compounds in the presence of a catalyst at elevated temperatures. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of MFCD32767765 is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The industrial production process also includes purification steps, such as crystallization and distillation, to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32767765 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents, such as potassium permanganate and hydrogen peroxide, are used to oxidize MFCD32767765 under controlled conditions.

    Reduction: Reducing agents, such as sodium borohydride and lithium aluminum hydride, are employed to reduce the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD32767765 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: MFCD32767765 is investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of MFCD32767765 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Eigenschaften

Molekularformel

C11H19BO3

Molekulargewicht

210.08 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-13-6-8(7)9/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

HHJSEQDSZMCBIO-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.